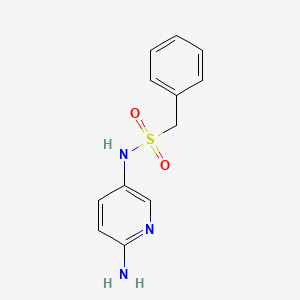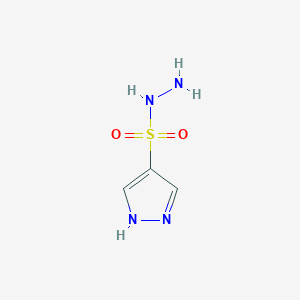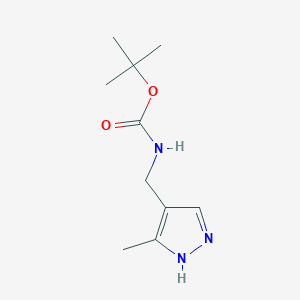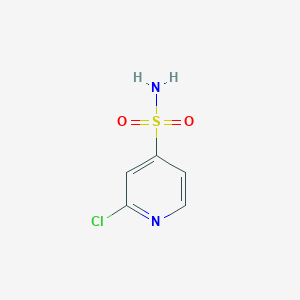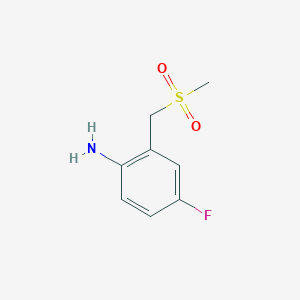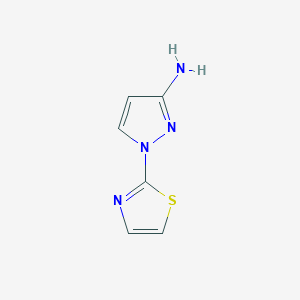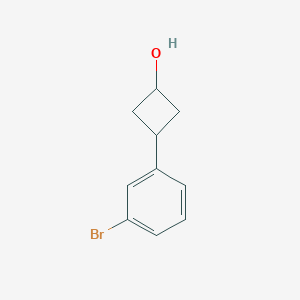
3-(3-Bromophenyl)cyclobutan-1-ol
Descripción general
Descripción
“3-(3-Bromophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 g/mol .
Molecular Structure Analysis
The InChI code for “3-(3-Bromophenyl)cyclobutan-1-ol” is 1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Bromophenyl)cyclobutan-1-ol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Cyclobutane derivatives are pivotal in the development of novel synthetic methodologies. For example, palladium-catalyzed reactions involving cyclobutanones have been explored for arylated benzolactones production, demonstrating carbon-carbon bond cleavage and formation processes (Matsuda, Shigeno, & Murakami, 2008). Similarly, the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives showcases the versatility of these compounds in polymer science, contributing to the development of materials with unique properties (Song et al., 2010).
Medicinal Chemistry
In the realm of drug discovery, cyclobutane derivatives have emerged as novel scaffolds for therapeutic agents. A study on nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists identified a cyclobutane class of compounds, highlighting their potential in treating metabolic disorders (Liu et al., 2012). This underlines the importance of cyclobutane cores in developing new drugs with improved efficacy and stability.
Photocatalysis and Materials Science
Cyclobutane derivatives also play a crucial role in photocatalysis, a field integral to sustainable chemistry. For instance, visible light photocatalysis of [2+2] enone cycloadditions using cyclobutane-based catalysts demonstrates the efficiency of these reactions in synthesizing complex molecular structures under environmentally friendly conditions (Ischay et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHFKDHMYRYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



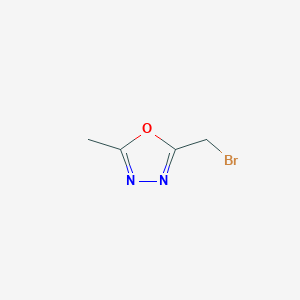
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
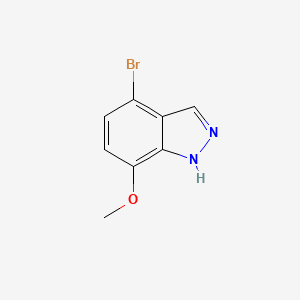

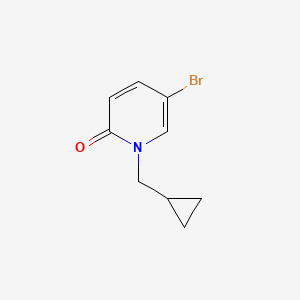
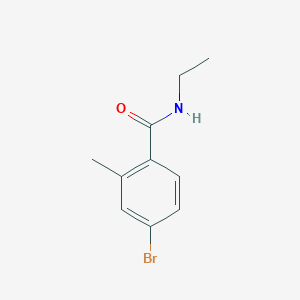
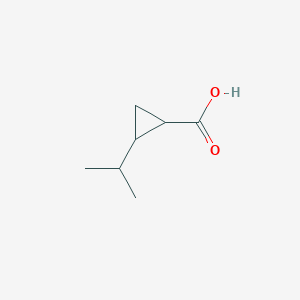
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
